molecular formula C5H6N4O3 B12359699 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one

2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one

Cat. No.: B12359699
M. Wt: 170.13 g/mol
InChI Key: WSQNLFPEFMUVHW-UHFFFAOYSA-N
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Description

2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine.

    Nitration: The 2-amino-4,6-dichloropyrimidine is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then treated with ammonia or an amine to replace the chlorine atoms with amino groups.

    Cyclization: The resulting compound undergoes cyclization to form the pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Amino-substituted pyrimidines.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one.

    2-Imino-4,6-dimethyl-5-nitro-5H-pyrimidin-4-one: A structurally similar compound with different substituents.

    5-Nitro-2,4-diaminopyrimidine: Another pyrimidine derivative with similar functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the imino group at the 2-position makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one

InChI

InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h3H,1H3,(H2,6,8,10)

InChI Key

WSQNLFPEFMUVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)NC(=O)C1[N+](=O)[O-]

Origin of Product

United States

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